
17α-Dutasteride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17α-Dutasteride is a synthetic 4-azasteroid compound primarily used as a medication for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. It functions as a potent inhibitor of the enzyme 5α-reductase, which is responsible for converting testosterone into dihydrotestosterone (DHT), a hormone that plays a significant role in the development and enlargement of the prostate gland .
Mécanisme D'action
Biochemical Pathways
The primary biochemical pathway affected by 17α-Dutasteride is the conversion of testosterone to DHT by the 5α-reductase enzyme . By inhibiting this enzyme, this compound prevents the conversion of testosterone to DHT, leading to a decrease in DHT levels in the blood by up to 98% . This reduction in DHT levels affects the hormonal balance, particularly in the prostate gland, where DHT plays a crucial role in its development and enlargement .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by the formulation in which it is presented . Dutasteride has a complex elimination profile, involving both linear and non-linear components . During chronic administration, the linear pathway dominates, and it exhibits a long elimination half-life (t ½) of 3–5 weeks . Accordingly, dutasteride is dosed in a way that requires at least 3 months of treatment to reach steady-state concentrations .
Result of Action
The primary result of this compound’s action is the reduction of symptoms associated with benign prostatic hyperplasia (BPH) in adult males . By reducing the levels of DHT, this compound helps to decrease the size of an enlarged prostate, thereby improving symptoms and reducing the risk of acute urinary retention and the need for BPH-related surgery .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of the drug can significantly impact its bioavailability . Therefore, it’s crucial to consider these factors when administering the drug to ensure optimal therapeutic outcomes.
Analyse Biochimique
Biochemical Properties
17α-Dutasteride interacts with 5α-reductase enzymes in a potent, selective, and irreversible manner . These enzymes convert testosterone into DHT . By inhibiting these enzymes, this compound reduces the levels of circulating DHT .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It has been found to have neuroprotective, antioxidant, and anti-inflammatory effects . It also appears effective against glutamate toxicity , and it is capable of restoring altered dopamine activity .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of 5α-reductase enzymes . These enzymes convert testosterone into DHT . By blocking these enzymes, this compound prevents the conversion of testosterone into DHT, thereby reducing the levels of circulating DHT .
Temporal Effects in Laboratory Settings
These studies suggest that the effects of such compounds can vary based on the duration of exposure .
Dosage Effects in Animal Models
For instance, studies on 17α-estradiol have shown that it can reduce body weight and adiposity at certain dosages .
Metabolic Pathways
This compound is involved in the metabolic pathway that converts testosterone into DHT . This process is mediated by 5α-reductase enzymes . By inhibiting these enzymes, this compound alters this metabolic pathway and reduces the levels of circulating DHT .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17α-Dutasteride involves multiple steps, starting from the appropriate steroidal precursorsThe reaction conditions typically involve the use of organic solvents such as acetonitrile and water, with trifluoroacetic acid as a catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the final product meets the required purity standards. Techniques such as high-performance liquid chromatography (HPLC) are employed to achieve this .
Analyse Des Réactions Chimiques
Types of Reactions: 17α-Dutasteride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions can occur at the trifluoromethyl groups, leading to different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated, dihydro, and substituted derivatives of this compound .
Applications De Recherche Scientifique
17α-Dutasteride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the inhibition of steroidal enzymes.
Biology: The compound is used to investigate the role of DHT in various biological processes.
Medicine: this compound is extensively studied for its therapeutic potential in treating BPH and androgenetic alopecia.
Industry: It is used in the pharmaceutical industry for the development of new drugs targeting 5α-reductase
Comparaison Avec Des Composés Similaires
Finasteride: Another 5α-reductase inhibitor, but it selectively inhibits only type II isoform.
Tamsulosin: An alpha-blocker used for treating BPH, but it works through a different mechanism by relaxing the muscles in the prostate and bladder neck
Uniqueness of 17α-Dutasteride: this compound’s ability to inhibit both type I and type II isoforms of 5α-reductase makes it more effective in reducing DHT levels compared to finasteride. This dual inhibition results in a more significant reduction in prostate size and better therapeutic outcomes for patients with BPH .
Propriétés
Numéro CAS |
1796930-46-5 |
|---|---|
Formule moléculaire |
C27H30F6N2O2 |
Poids moléculaire |
528.539 |
Nom IUPAC |
(1R,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19-,21+,24-,25+/m0/s1 |
Clé InChI |
JWJOTENAMICLJG-UWKVNAJESA-N |
SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide](/img/structure/B565946.png)
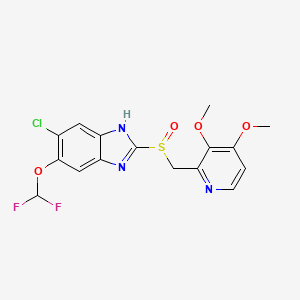
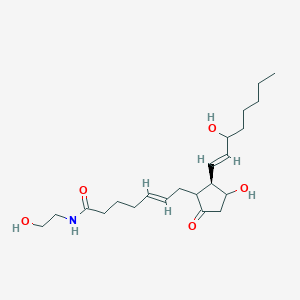
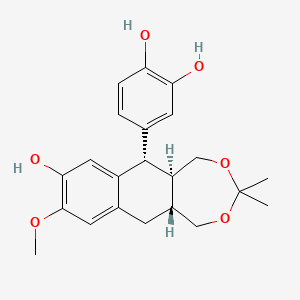
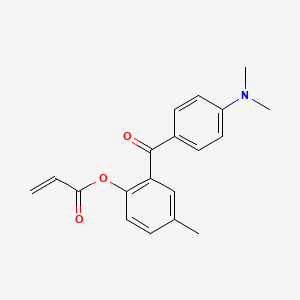
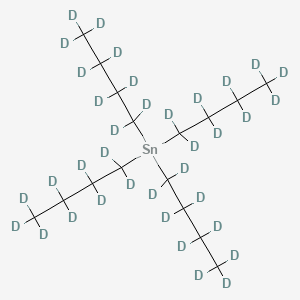
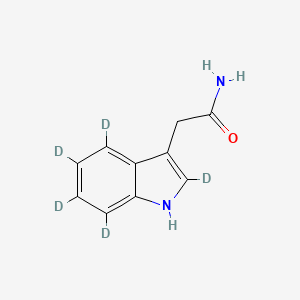
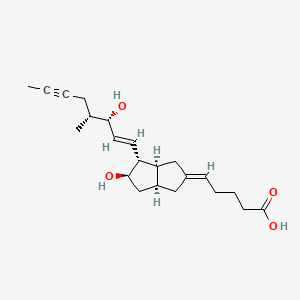
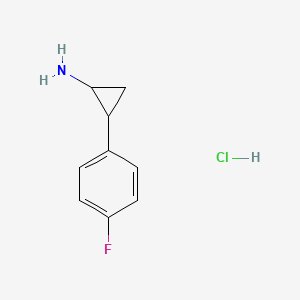
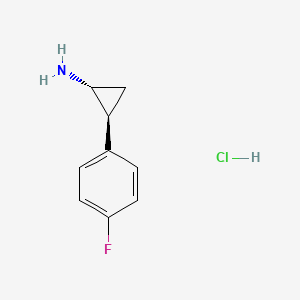
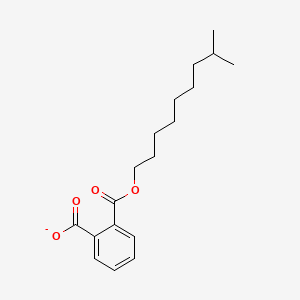
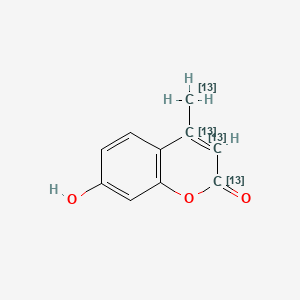
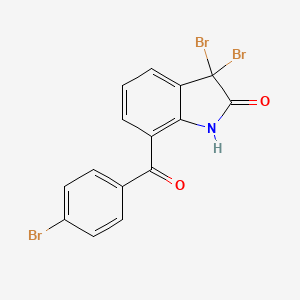
![Tetrazolo[1,5-a]pyridin-7-amine](/img/structure/B565968.png)
